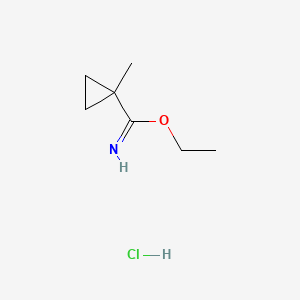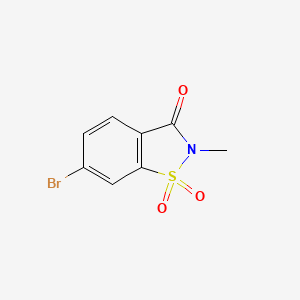![molecular formula C7H11Cl2NS B13463846 (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is a chemical compound that features a chloroethyl group and a thiophen-2-ylmethyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride typically involves the reaction of 2-chloroethylamine with thiophen-2-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or thiol derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating and the use of polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Substitution Reactions: New amine or thiol derivatives.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Corresponding amine or thiol derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of chloroethyl and thiophene-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing chloroethyl and thiophene groups have shown promise in the development of anticancer and antimicrobial agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science, such as the development of new polymers or electronic materials .
Mecanismo De Acción
The mechanism of action of (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or DNA. The thiophene ring can interact with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethylamine: A simpler compound with similar reactivity but lacking the thiophene ring.
Thiophen-2-ylmethylamine: Contains the thiophene ring but lacks the chloroethyl group.
Mechlorethamine: An anticancer agent with a similar chloroethyl group but different overall structure.
Uniqueness
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is unique due to the combination of the chloroethyl and thiophene groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H11Cl2NS |
|---|---|
Peso molecular |
212.14 g/mol |
Nombre IUPAC |
2-chloro-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c8-3-4-9-6-7-2-1-5-10-7;/h1-2,5,9H,3-4,6H2;1H |
Clave InChI |
JOCLUASZYSIRGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CNCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13463774.png)

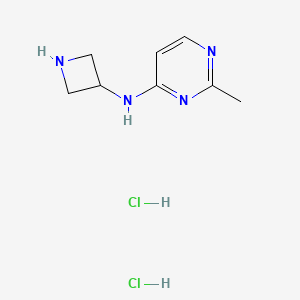
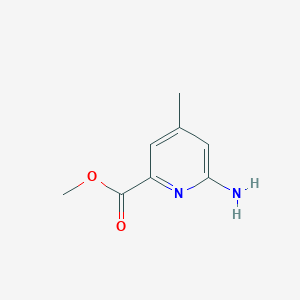
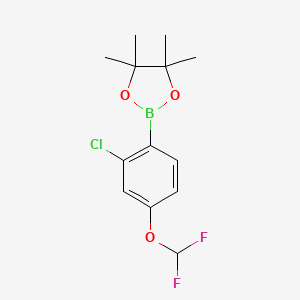
![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)
![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)
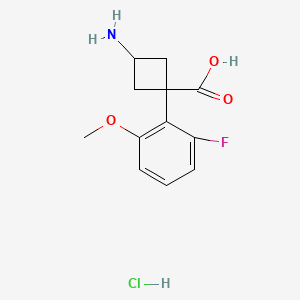
![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)

![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)
